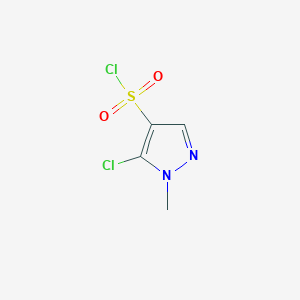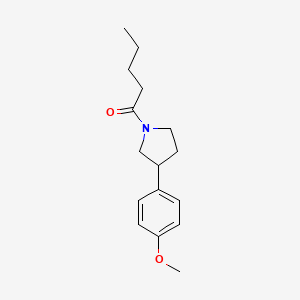
1-(3-(4-Méthoxyphényl)pyrrolidin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one” is also known as α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Molecular Structure Analysis
The molecular formula of this compound is C16H23NO . It is a synthetic cathinone, and its structure includes a pyrrolidine ring .Chemical Reactions Analysis
The metabolic pathways of similar α-PVP analogues include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .Physical And Chemical Properties Analysis
α-PiHP has been described as an off-white solid, a white powder, and a crystalline solid . The molar mass is 245.366 g·mol−1 .Applications De Recherche Scientifique
Échafaudage polyvalent pour la découverte de médicaments
Le cycle pyrrolidine, qui fait partie de la structure de la « 1-(3-(4-Méthoxyphényl)pyrrolidin-1-yl)pentan-1-one », est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour cet échafaudage saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Inhibition de la kinase
Des composés contenant le cycle pyrrolidine ont montré une activité nanomolaire contre CK1γ et CK1ε, suggérant que des modifications supplémentaires doivent être apportées pour étudier comment la partie chirale influence l'inhibition de la kinase .
Modulateurs sélectifs des récepteurs androgènes (SARMs)
Des dérivés de 4-(pyrrolidin-1-yl)benzonitrile ont été synthétisés en tant que modulateurs sélectifs des récepteurs androgènes (SARMs) en optimisant la structure de dérivés de 1-(4-cyano-1-naphtyl)-2,3-disubstitués pyrrolidine précédemment rapportés .
Analyse de la structure cristalline
La structure cristalline de la (3-hydroxy-4-méthoxyphényl)(pyrrolidin-1-yl)méthanone, un dérivé de la « this compound », a été analysée . Ce type d'analyse peut fournir des informations précieuses sur les propriétés du composé et ses applications potentielles.
Activité antitumorale
Le composé titre a été évalué pour son activité antitumorale contre les cellules de mélanome malin humain (A375) en utilisant le test MTT standard in vitro .
Voies métaboliques
Les analyses quantitatives des métabolites urinaires ont suggéré que les principales voies métaboliques de ces dérivés d'α-pyrrolidinophénones (PP) pourraient varier considérablement en fonction des cycles aromatiques ou des groupes substituants sur le cycle aromatique des PP .
Mécanisme D'action
Target of Action
The primary targets of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one, also known as α-PiHP, are the dopamine and norepinephrine transporters . These transporters play a crucial role in the regulation of dopamine and norepinephrine levels in the synaptic cleft, thereby modulating neurotransmission .
Mode of Action
α-PiHP acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced and prolonged signaling .
Biochemical Pathways
The metabolic pathways of α-PiHP include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone . These metabolic transformations can affect the compound’s activity and duration of action .
Pharmacokinetics
As a norepinephrine-dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the body . Its metabolism, as mentioned above, involves reduction and oxidation reactions . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.
Result of Action
The inhibition of dopamine and norepinephrine reuptake by α-PiHP leads to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can manifest as stimulant effects . Use of α-pihp can also result incompulsive redosing, addiction, anxiety, paranoia, and psychosis .
Action Environment
The action, efficacy, and stability of α-PiHP can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics . Additionally, individual factors such as genetics, age, health status, and drug use history can also influence the compound’s effects .
Analyse Biochimique
Biochemical Properties
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor . It displays a higher selectivity for the dopamine transporter compared to α-PVP and α-PHP . The compound interacts with the dopamine transporter, inhibiting the reuptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Cellular Effects
The effects of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one on cells are primarily related to its action as a norepinephrine-dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it can increase their concentration in the synaptic cleft, leading to prolonged signaling and potential overstimulation of the post-synaptic neuron .
Molecular Mechanism
The molecular mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one involves its interaction with the dopamine transporter . It binds to the transporter, inhibiting the reuptake of dopamine and norepinephrine . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling .
Temporal Effects in Laboratory Settings
Similar to other cathinones, use of α-PiHP can result in compulsive redosing .
Dosage Effects in Animal Models
Studies in animals have shown that 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)pentan-1-one is a psychomotor stimulant, with effects comparable to those of cocaine and methamphetamine
Metabolic Pathways
It is known that the metabolic pathways of three α-PVP analogues include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-16(18)17-11-10-14(12-17)13-6-8-15(19-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZFXVFRDIMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2447771.png)
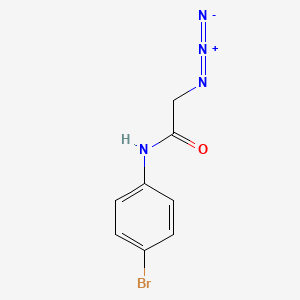
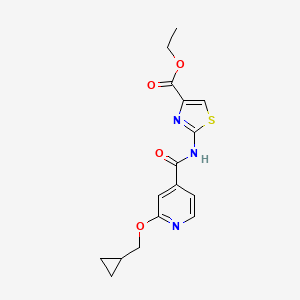
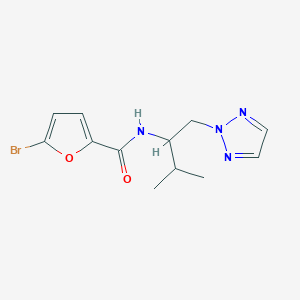
![N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2447775.png)
![2-Chloro-N-[3-(6-oxopiperidin-3-yl)propyl]acetamide](/img/structure/B2447776.png)
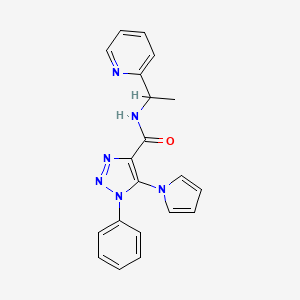

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)


![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)
